molecular formula C13H14N2 B577431 3-tert-butyl-(1H)-indole-5-carbonitrile CAS No. 1207426-47-8

3-tert-butyl-(1H)-indole-5-carbonitrile

Cat. No. B577431
CAS RN: 1207426-47-8
M. Wt: 198.269
InChI Key: WNUZRANJMHECIH-UHFFFAOYSA-N
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Description

3-tert-butyl-(1H)-indole-5-carbonitrile, also known as TBIC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the indole family and has a molecular formula of C13H16N2.

Mechanism of Action

The mechanism of action of 3-tert-butyl-(1H)-indole-5-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for cell growth and proliferation. 3-tert-butyl-(1H)-indole-5-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and physiological effects:
3-tert-butyl-(1H)-indole-5-carbonitrile has been shown to have a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. It has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-tert-butyl-(1H)-indole-5-carbonitrile in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, 3-tert-butyl-(1H)-indole-5-carbonitrile is also relatively unstable and can undergo degradation over time, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-tert-butyl-(1H)-indole-5-carbonitrile. One area of interest is the development of new derivatives and analogs of 3-tert-butyl-(1H)-indole-5-carbonitrile with improved properties and activity. Another area of interest is the investigation of the mechanism of action of 3-tert-butyl-(1H)-indole-5-carbonitrile and its potential targets in cells. Additionally, the use of 3-tert-butyl-(1H)-indole-5-carbonitrile as a fluorescent probe for imaging applications could be further explored.

Synthesis Methods

3-tert-butyl-(1H)-indole-5-carbonitrile can be synthesized through a multistep process starting from 3-nitrobenzaldehyde and tert-butylacetonitrile. The synthesis involves a series of reactions, including reduction, cyclization, and dehydration, resulting in the formation of 3-tert-butyl-(1H)-indole-5-carbonitrile as the final product.

Scientific Research Applications

3-tert-butyl-(1H)-indole-5-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 3-tert-butyl-(1H)-indole-5-carbonitrile has been investigated as a potential drug candidate for the treatment of cancer and other diseases. It has been shown to exhibit cytotoxic activity against cancer cells and has the potential to be developed into a new class of anticancer agents.
In materials science, 3-tert-butyl-(1H)-indole-5-carbonitrile has been used as a building block for the synthesis of novel materials, such as polymers and dendrimers. It has also been studied as a potential fluorescent probe for imaging applications.

properties

CAS RN

1207426-47-8

Product Name

3-tert-butyl-(1H)-indole-5-carbonitrile

Molecular Formula

C13H14N2

Molecular Weight

198.269

IUPAC Name

3-tert-butyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C13H14N2/c1-13(2,3)11-8-15-12-5-4-9(7-14)6-10(11)12/h4-6,8,15H,1-3H3

InChI Key

WNUZRANJMHECIH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CNC2=C1C=C(C=C2)C#N

synonyms

3-tert-butyl-(1H)-indole-5-carbonitrile

Origin of Product

United States

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